Superior Anticancer Cytotoxicity: 6-Bromo-5,7-difluoroquinolin-2(1H)-one vs. Non-Brominated Parent Scaffold in A549 Cells
In vitro cytotoxicity assays against A549 human lung adenocarcinoma cells demonstrate that 6-Bromo-5,7-difluoroquinolin-2(1H)-one exhibits an IC50 of 9.3 µM . In contrast, the non-brominated parent compound, 5,7-difluoroquinolin-2(1H)-one, shows no significant activity (IC50 > 100 µM) in the same assay . This represents a >10-fold improvement in potency conferred by the C6 bromine substitution.
| Evidence Dimension | In Vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 9.3 µM |
| Comparator Or Baseline | 5,7-Difluoroquinolin-2(1H)-one: >100 µM |
| Quantified Difference | >10.8-fold improvement in potency |
| Conditions | A549 human non-small cell lung cancer cell line; 48h exposure; MTT assay |
Why This Matters
This >10-fold potency differential demonstrates that the C6 bromine atom is a critical determinant for anticancer activity, making this compound the relevant choice for medicinal chemistry optimization in lung cancer programs.
